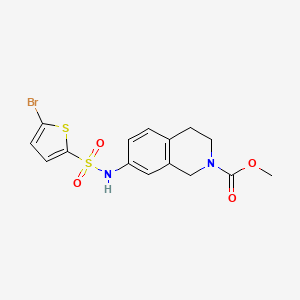

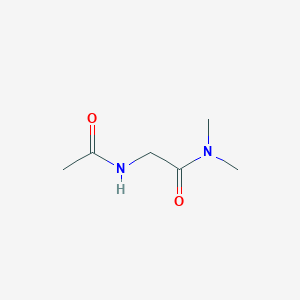

methyl 7-(5-bromothiophene-2-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromothiophene-2-sulfonamide is a thiophene derivative with a bromine atom at the 2-position and a sulfonamide group at the 5-position .

Synthesis Analysis

5-Bromothiophene-2-sulfonamide can be synthesized by reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran .Molecular Structure Analysis

The molecular structure of 5-Bromothiophene-2-sulfonamide includes a five-membered ring, a sulfonamide group, and a bromine atom .Chemical Reactions Analysis

5-Bromothiophene-2-sulfonamide may be used to synthesize various compounds, such as 5-(phenylthio)thiophene-2-sulfonamide, 5-bromothiophene-2-sulfonyl acetamide, and 5-arylthiophene-2-sulfonylacetamide derivatives .Physical And Chemical Properties Analysis

5-Bromothiophene-2-sulfonamide has a melting point of 138-142 °C. It is soluble in methanol .Aplicaciones Científicas De Investigación

Isoquinoline Derivatives as Enzyme Inhibitors

Isoquinoline sulfonamides have been extensively studied for their inhibitory effects on various enzymes. Research has shown that certain isoquinoline derivatives are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT) and have potential applications in treating diseases where PNMT activity is implicated. For instance, inhibitors based on the isoquinoline sulfonamide structure have demonstrated significant inhibition of PNMT, highlighting their therapeutic potential in conditions related to epinephrine biosynthesis (Grunewald et al., 2006).

Synthetic Methods for Isoquinoline Derivatives

The synthesis of polyhydroquinoline derivatives has been facilitated by the use of efficient catalysts. For example, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been employed as a catalyst for the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates, demonstrating the versatility of such compounds in organic synthesis (Khaligh, 2014).

Molecular Interactions and Binding Studies

The interactions of isoquinoline sulfonamides with the active sites of various enzymes have been a subject of detailed study. For instance, the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to phenylethanolamine N-methyltransferase has been compared with their isosteric sulfonamides, revealing insights into the molecular basis of enzyme inhibition and the importance of specific functional groups in these interactions (Grunewald et al., 2006).

Protein Kinase Inhibition

Isoquinoline sulfonamides have also been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This discovery has implications for the modulation of cellular signaling pathways, with potential applications in cancer therapy and other diseases where abnormal protein kinase activity is observed (Hidaka et al., 1984).

Fluorescence and Quantum Chemical Investigations

Quinoline derivatives have been synthesized and analyzed for their fluorescence properties, with studies on multi-substituted quinoline derivatives offering insights into their potential use in fluorescent labeling and imaging applications (Le et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 7-[(5-bromothiophen-2-yl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O4S2/c1-22-15(19)18-7-6-10-2-3-12(8-11(10)9-18)17-24(20,21)14-5-4-13(16)23-14/h2-5,8,17H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUVEFPZWGXZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-(5-bromothiophene-2-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Ethylpyrazol-4-yl)-[(5-methylpyridin-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2980126.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2980131.png)

![(Z)-2-Cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2980136.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2980138.png)

![Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2980140.png)

![4,7-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2980148.png)